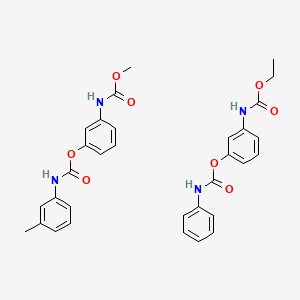![molecular formula C19H16ClN3O3 B1196863 5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1196863.png)
5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
Scientific Research Applications
Chemical Reactions and Derivatives
Bamberger Fission and Reclosure : Research on imidazole derivatives, related to the chemical structure of interest, has shown that these compounds undergo Bamberger fission and reclosure, leading to various derivatives including oxo derivatives and ring-opened products (Itaya et al., 1997).
Synthesis of Heterocyclic Derivatives : Studies on 1,2,4-triazole derivatives have synthesized and evaluated various derivatives, indicating a broader applicability in creating diverse chemical structures (Bektaş et al., 2007).
Pharmacological Applications : Certain triazole derivatives have shown potential as novel antiasthmatic agents, suggesting the relevance of similar compounds in medical research (Naito et al., 1996).
Synthesis of Fused Heterobicyclic Systems : Research on synthesizing fused heterobicyclic systems containing triazolo/triazinopyridinone moieties reveals the potential of such compounds in biological applications (Abdel-Monem, 2004).
Chemical Properties and Interactions
Study of Cyano-Cyano and Chloro-Cyano Interactions : Investigations into the crystal packing of imidazole derivatives demonstrate different weak intermolecular interactions, which can be crucial for understanding the chemical behavior of similar compounds (Kubicki, 2004).
Spectroscopic Characterization and Computational Studies : DFT and TD-DFT/PCM calculations have been used for the spectroscopic characterization of similar compounds, providing insights into their molecular structure and potential applications (Wazzan et al., 2016).
Potential Applications in Antimicrobial and Antioxidant Activities
Antimicrobial Activities : Some newly synthesized compounds, including triazole derivatives, have exhibited antimicrobial activities, suggesting the possibility of similar applications for the chemical structure (Bekircan et al., 2008).
Antioxidant Properties : The study of certain triazole derivatives for their antioxidant properties opens up avenues for researching similar compounds in this area (Al-Wahaibi et al., 2021).
Synthesis and Characterization for Diverse Applications
- Synthesis of Schiff Base and Fused Heterocyclic Compounds : The synthesis of Schiff base and fused heterocyclic compounds, including those with oxirane-2,3-dicarbonitriles, highlights the chemical versatility and potential for diverse applications of similar structures (Rizk et al., 2019).
properties
Product Name |
5-[(2-Chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-4-oxazolecarbonitrile |
|---|---|
Molecular Formula |
C19H16ClN3O3 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methylamino]-2-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H16ClN3O3/c1-24-16-8-7-12(9-17(16)25-2)18-23-15(10-21)19(26-18)22-11-13-5-3-4-6-14(13)20/h3-9,22H,11H2,1-2H3 |
InChI Key |
YSMQLDBKVHIHFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3Cl)C#N)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



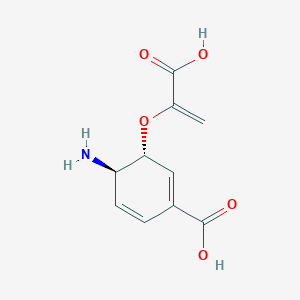
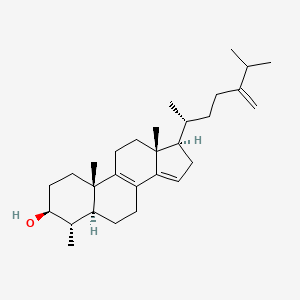
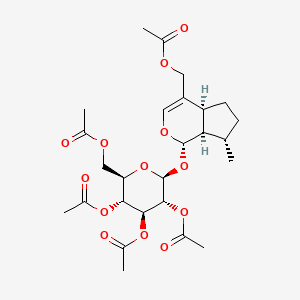
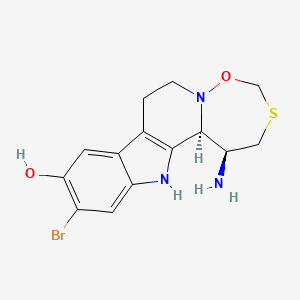
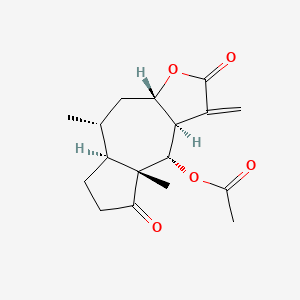
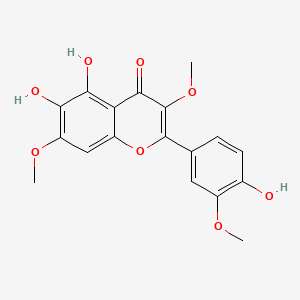
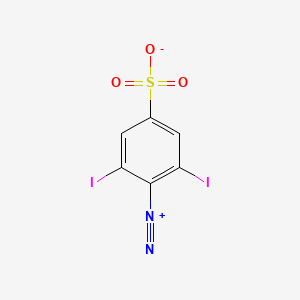
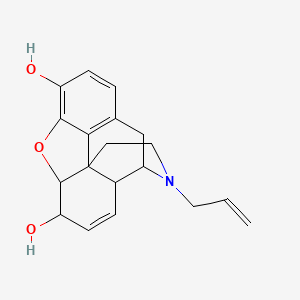
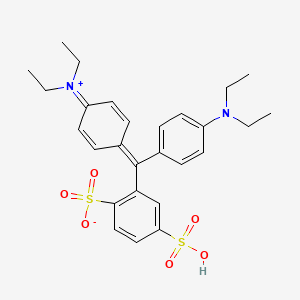

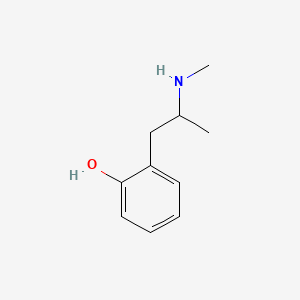
![methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-(3,4,5-trimethoxy-4,6-dimethyloxan-2-yl)oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1196800.png)

